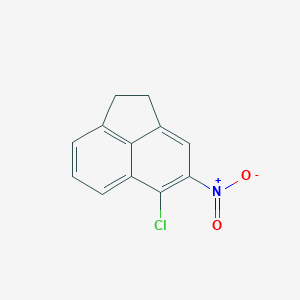
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research. The compound is used to control the growth of weeds and other unwanted plants, making it a valuable tool for farmers and researchers alike. In
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one). This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain in plants. By inhibiting 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor disrupts the biosynthesis of plastoquinone, leading to the death of the target plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor are primarily related to its mode of action as a herbicide. The compound disrupts the photosynthetic electron transport chain in plants, leading to a decrease in the production of ATP and NADPH. This, in turn, leads to a decrease in the production of carbohydrates and other essential metabolites, ultimately resulting in the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments is its specificity for the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one enzyme. This allows researchers to selectively target and study the effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibition on plant growth and development. However, one of the limitations of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor is its potential for off-target effects. The compound has been found to have some degree of toxicity to non-target organisms, including insects and mammals.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor. One area of interest is the development of new and more effective herbicides based on the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor scaffold. Another area of interest is the study of the potential health and environmental impacts of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor use. Finally, there is a need for further research on the potential off-target effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor and the development of strategies to mitigate these effects.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, or 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, is a valuable tool in the field of agricultural research. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one), leading to the disruption of the biosynthesis of plastoquinone and the death of the target plant. While there are some limitations to the use of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, there are also several future directions for research on the compound, including the development of new herbicides and the study of its potential health and environmental impacts.
Méthodes De Synthèse
The synthesis method of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the use of various chemical reagents and procedures. The compound is typically synthesized through a multi-step process that involves the condensation of pyridine and benzoyl chloride, followed by the addition of 2-hydroxypropylamine and 3-hydroxybutyric acid. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has a wide range of scientific research applications, particularly in the field of agriculture. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. It has been found to be effective against a variety of plant species, including broadleaf weeds, grasses, and sedges. In addition to its use as a herbicide, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been studied for its potential as a fungicide and insecticide.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-7-14(8-6-12)18(24)16-17(15-4-3-9-21-10-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16- |
Clé InChI |
CEAXTPNSQMIUEL-VLGSPTGOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)


![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)